4',5,7-Trihydroxy-6,8-dimethylisoflavone
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Overview
Description
4’,5,7-trihydroxy-6,8-dimethylisoflavone is a naturally occurring isoflavone compound. Isoflavones are a class of flavonoids, which are polyphenolic compounds known for their antioxidant properties. This particular compound has been isolated from various plant sources and has shown potential in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5,7-trihydroxy-6,8-dimethylisoflavone typically involves the use of starting materials such as 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction, followed by cyclization to form the isoflavone structure .
Industrial Production Methods
This may include the use of continuous flow reactors and other advanced chemical engineering techniques to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
4’,5,7-trihydroxy-6,8-dimethylisoflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted isoflavones with various functional groups .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of isoflavones and their derivatives.
Biology: The compound has shown potential in modulating biological pathways and has been studied for its antioxidant and anti-inflammatory properties.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 4’,5,7-trihydroxy-6,8-dimethylisoflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells and inhibits cell proliferation.
Comparison with Similar Compounds
4’,5,7-trihydroxy-6,8-dimethylisoflavone can be compared with other similar isoflavones:
4’,5,7-trihydroxy-5’-methoxy-6,8-dimethylisoflavone: This compound has an additional methoxy group, which may alter its biological activity.
2’,5’,7-trihydroxy-5-methoxy-6,8-dimethylflavanone: This flavanone has a different core structure but shares similar functional groups.
Properties
Molecular Formula |
C17H14O5 |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-dimethylchromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-8-14(19)9(2)17-13(15(8)20)16(21)12(7-22-17)10-3-5-11(18)6-4-10/h3-7,18-20H,1-2H3 |
InChI Key |
VSEIMGCATUFLSE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C)O |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C)O |
Synonyms |
4',5,7-trihydroxy-6,8-dimethylisoflavone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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